molecular formula C21H29N3O3S2 B2593240 5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide CAS No. 946241-26-5

5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide

Cat. No.: B2593240
CAS No.: 946241-26-5
M. Wt: 435.6
InChI Key: MUVZGOCMTNVBQU-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a sophisticated synthetic compound designed for research applications, integrating multiple pharmacologically relevant motifs. Its molecular structure features a tetrahydroquinoline scaffold, a moiety present in compounds known to exhibit nitric oxide synthase (NOS) inhibitory activity . This core structure is linked to a thiophene-sulfonamide group, a class of compounds extensively investigated for their enzyme inhibitory properties and diverse biological activities . The presence of the morpholino ring further enhances the molecule's potential for interaction with various biological targets. This combination of structural features makes it a valuable candidate for investigative applications in several areas. Researchers can explore its potential as a modulator of enzymatic activity, given the established role of sulfonamide derivatives in targeting enzymes such as carbonic anhydrases . Furthermore, its complex structure, which includes both hydrogen bond donors/acceptors and aromatic systems, makes it suitable for photophysical and computational studies, similar to other advanced quinoline-sulphonamide derivatives . This compound is intended for use in biochemical and cellular assay development, hit-to-lead optimization studies, and as a chemical probe for investigating novel biological pathways. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-16-5-8-21(28-16)29(25,26)22-15-20(24-10-12-27-13-11-24)18-6-7-19-17(14-18)4-3-9-23(19)2/h5-8,14,20,22H,3-4,9-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVZGOCMTNVBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.

    Attachment of the Morpholinoethyl Group: This step involves the alkylation of the tetrahydroquinoline with a suitable morpholine derivative.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene precursors.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide could be explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing the compound to inhibit enzyme activity or block receptor sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, emphasizing differences in substituents, physicochemical properties, and regulatory status.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Physicochemical Notes Regulatory Status (if applicable)
Target Compound : 5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide Thiophene sulfonamide 1-methyltetrahydroquinoline, morpholinoethyl spacer Likely moderate logP due to polar sulfonamide Not listed in controlled substances ()
Analog 1 : 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide Thiophene sulfonamide 1-methyl-2-oxotetrahydroquinoline (ketone group replaces morpholinoethyl) Higher polarity (ketone group may reduce logP) No regulatory data available
Analog 2 : UR-12 (7-Methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide Indole carboxamide 7-methoxyindole, morpholinoethyl spacer Likely higher lipophilicity (carboxamide vs. sulfonamide) Controlled substance (12.5 kg or 100 DDUs)

Key Structural Differences

Core Heterocycle: The target compound uses a thiophene sulfonamide core, whereas UR-12 (Analog 2) employs an indole carboxamide. serotonin receptors) . Analog 1 shares the thiophene sulfonamide core but lacks the morpholinoethyl group, replacing it with a 2-oxo group. This substitution reduces nitrogen content and may alter solubility and metabolic stability .

Morpholinoethyl Spacer: The morpholinoethyl group in the target compound and UR-12 introduces a tertiary amine and ether oxygen, enhancing solubility in aqueous environments compared to purely lipophilic substituents. This feature is critical for blood-brain barrier penetration in psychoactive compounds like UR-12 .

Regulatory Implications: UR-12’s classification as a controlled substance highlights the pharmacological relevance of the morpholinoethyl-indole combination, possibly due to interactions with central nervous system receptors. The target compound’s absence from regulatory lists suggests divergent biological activity or insufficient research .

Physicochemical and Conformational Analysis

Solubility and logP: The sulfonamide group in the target compound likely increases water solubility compared to UR-12’s carboxamide. However, the morpholinoethyl spacer may offset this by introducing hydrophobic character. Analog 1’s 2-oxo group could enhance polarity, reducing membrane permeability compared to the target compound .

Crystallographic Insights: Tools like Mercury CSD () enable comparative analysis of crystal packing. For example, the morpholinoethyl group’s flexibility might lead to varied intermolecular interactions (e.g., van der Waals vs. hydrogen bonding) compared to rigid oxo or carboxamide substituents. SHELX-based refinements () could resolve conformational differences in the tetrahydroquinoline ring, influencing binding pocket compatibility.

Hypothetical Pharmacological Profiles

  • UR-12: The indole carboxamide and morpholinoethyl group align with cannabinoid receptor modulator designs, explaining its regulatory status .
  • Analog 1: The absence of a morpholinoethyl group may limit CNS activity, favoring peripheral targets.

Biological Activity

The compound 5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C20H26N2O3S
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 946363-56-0

The structural complexity of this compound includes a thiophene ring, a sulfonamide group, and a tetrahydroquinoline moiety, which contribute to its biological activity.

Structural Representation

Here is the structural representation of the compound:

5 methyl N 2 1 methyl 1 2 3 4 tetrahydroquinolin 6 yl 2 morpholinoethyl thiophene 2 sulfonamide\text{5 methyl N 2 1 methyl 1 2 3 4 tetrahydroquinolin 6 yl 2 morpholinoethyl thiophene 2 sulfonamide}

Antitumor Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antitumor properties. For example, compounds similar to this compound have shown promising results in vitro:

Compound IDIC50 (µg/mL)Reference
Doxorubicin37.5
Compound A12.5
Compound B10

These compounds exhibited IC50 values significantly lower than that of Doxorubicin, indicating higher potency.

The mechanism through which this class of compounds exerts its antitumor effects often involves the inhibition of key cellular pathways. Sulfonamides are known to interact with various targets within cancer cells, including:

  • Carbonic Anhydrase Inhibition : This disrupts pH regulation in tumor cells.
  • DNA Synthesis Inhibition : Certain derivatives can interfere with nucleotide synthesis, leading to cell cycle arrest.

Other Biological Activities

In addition to antitumor effects, sulfonamides have been associated with various pharmacological activities:

  • Antibacterial Activity : Many sulfonamides possess broad-spectrum antibacterial properties.
  • Anti-inflammatory Effects : They can modulate inflammatory pathways via cytokine inhibition.

Research indicates that the presence of specific functional groups in compounds like this compound enhances these activities.

Case Study 1: Antitumor Efficacy

A study published in PubMed evaluated a series of tetrahydroquinoline derivatives and their antitumor activity. The findings indicated that certain derivatives exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines. These results suggest that modifications in the molecular structure significantly influence biological efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive review highlighted the importance of structure-activity relationships in sulfonamide hybrids. It was noted that modifications in the thiophene and morpholino components could lead to enhanced biological activity. The review emphasized ongoing research into optimizing these compounds for better therapeutic outcomes .

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